(+)-Bornyl diphosphate
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Overview
Description
(+)-bornyl diphosphate is a monoterpenyl phosphate that is the O-diphospho derivative of (+)-borneol. It is a bornane monoterpenoid and a monoterpenyl phosphate. It derives from a (+)-borneol. It is a conjugate acid of a this compound(3-). It is an enantiomer of a (-)-bornyl diphosphate.
Scientific Research Applications
1. Enzymatic Cyclization and Carbocation Manipulation
The structure of dimeric (+)-bornyl diphosphate synthase, a terpenoid cyclase from Salvia officinalis, provides insights into the enzymatic process of cyclizing geranyl diphosphate. It reveals the mechanism of orienting and stabilizing reactive carbocation intermediates crucial in terpenoid biosynthesis (Whittington et al., 2002).
2. Reaction Mechanisms in Monoterpenes
The synthesis of bornyl cation from geranyl diphosphate shows a diverging reaction mechanism with multiple products. The complexity of this mechanism is important for understanding the production of various monoterpenes and their applications (Weitman & Major, 2010).
3. Microbial Fermentation for (+)-Borneol Biosynthesis
A study on this compound synthase from Cinnamomum burmanni demonstrated its application in microbial fermentation for producing (+)-borneol, a monoterpenoid with anti-inflammatory and analgesic effects. This research lays the groundwork for metabolic engineering in natural monoterpenoid production (Ma et al., 2021).
4. Quantum Chemical Analysis of Terpene Cyclization
Quantum chemical studies provide a deeper understanding of the formation of bornyl diphosphate from geranyl diphosphate. This research offers insights into the molecular mechanisms behind terpene biosynthesis (Hong & Tantillo, 2010).
5. Analysis of Stereochemical Disposition in Enzymatic Cyclization
Research on the stereochemical aspects of geranyl diphosphate cyclization to this compound helps in understanding the molecular dynamics and spatial orientation during enzyme-catalyzed terpene biosynthesis (Wise et al., 2001).
6. Functional Characterization in Monoterpenoid Biosynthesis
A study on Amomum villosum utilized transcriptomics analysis for gene mining and functional characterization of bornyl diphosphate synthase. This approach can be used for quality improvement and sustainable production of bornyl acetate in heterologous hosts (Wang et al., 2018).
Properties
CAS No. |
64822-87-3 |
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Molecular Formula |
C10H20O7P2 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
phosphono [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)7-4-5-10(9,3)8(6-7)16-19(14,15)17-18(11,12)13/h7-8H,4-6H2,1-3H3,(H,14,15)(H2,11,12,13)/t7-,8+,10+/m1/s1 |
InChI Key |
VZPAJODTZAAANV-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C |
Synonyms |
bornyl pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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